[3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid
Description
[3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protected amine group and an acetic acid moiety. The Boc group serves as a protective agent for amines during synthetic processes, enhancing stability and enabling selective reactivity . This compound is structurally characterized by a five-membered pyrrolidine ring substituted with a Boc-aminomethyl group at the 3-position and an acetic acid side chain at the 1-position. Its molecular formula is C₁₂H₂₁N₂O₄, with a molecular weight of 257.3 g/mol (exact values depend on stereochemistry and hydration state) .
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-6-9-4-5-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQSUHFJYLXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrrolidin-3-one
Pyrrolidin-3-one is converted to its oxime derivative via reaction with hydroxylamine hydrochloride. Subsequent hydrogenation using Raney nickel or palladium catalysts under hydrogen gas yields 3-(aminomethyl)pyrrolidine.
Reaction Conditions :
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Oxime Formation : Pyrrolidin-3-one (1.0 equiv), NHOH·HCl (1.2 equiv), EtOH, reflux, 6 h.
-
Reduction : Oxime intermediate (1.0 equiv), H (50 psi), Raney Ni, EtOH, 25°C, 12 h.
Cyanopyrrolidine Reduction
3-Cyanopyrrolidine undergoes catalytic hydrogenation using platinum oxide (PtO) in acetic acid to produce 3-(aminomethyl)pyrrolidine.
Reaction Conditions :
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3-Cyanopyrrolidine (1.0 equiv), PtO (5 mol%), AcOH, H (40 psi), 25°C, 8 h.
Yield : 82% (isolated as hydrochloride salt).
Boc Protection of the Aminomethyl Group
The primary amine in 3-(aminomethyl)pyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions to prevent N-alkylation side reactions.
Procedure :
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Dissolve 3-(aminomethyl)pyrrolidine (1.0 equiv) in dichloromethane (DCM).
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Add BocO (1.1 equiv) and triethylamine (1.5 equiv) at 0°C.
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Stir at 25°C for 12 h.
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Wash with 1 M HCl, dry over NaSO, and concentrate.
Yield : 90–95% (colorless oil).
Characterization :
-
H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc CH), 3.20–3.50 (m, 2H, NCH), 2.60–2.80 (m, 1H, pyrrolidine CH).
N-Alkylation with Bromoacetic Acid Derivatives
The Boc-protected pyrrolidine undergoes alkylation at the nitrogen atom using ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid.
Ethyl Bromoacetate Alkylation
Procedure :
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Dissolve Boc-protected pyrrolidine (1.0 equiv) in acetonitrile.
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Add ethyl bromoacetate (1.2 equiv) and KCO (2.0 equiv).
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Reflux at 80°C for 8 h.
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Filter, concentrate, and purify via silica gel chromatography.
Yield : 75–80% (ethyl ester intermediate).
Ester Hydrolysis to Carboxylic Acid
Procedure :
-
Dissolve ethyl ester (1.0 equiv) in ethanol.
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Add NaOH (2.0 equiv) in water.
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Stir at 25°C for 6 h.
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Acidify with 1 M HCl, extract with EtOAc, dry, and concentrate.
Yield : 85–90% (final product).
Characterization :
-
H NMR (400 MHz, DMSO-d): δ 1.40 (s, 9H, Boc CH), 3.90 (s, 2H, CHCOO), 3.10–3.40 (m, 4H, pyrrolidine CH).
Alternative Synthetic Routes
Direct Coupling Using Carbodiimide Reagents
The acetic acid moiety is introduced via EDC/HOBt-mediated coupling between Boc-protected pyrrolidine and chloroacetic acid.
Procedure :
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Activate chloroacetic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM.
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Add Boc-protected pyrrolidine (1.0 equiv) and stir at 25°C for 12 h.
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Hydrolyze chloride to carboxylic acid using AgNO in aqueous THF.
Yield : 70% (lower due to side reactions).
Optimization and Challenges
Solvent and Base Selection for Alkylation
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while bulky bases (e.g., KCO) minimize quaternization of the pyrrolidine nitrogen.
Table 1 : Alkylation Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 80 | 78 |
| ACN | KCO | 80 | 75 |
| THF | EtN | 60 | 62 |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine during synthetic processes. Its removal is critical for subsequent functionalization:
| Reaction Type | Acidic Deprotection |
|---|---|
| Reagent | Trifluoroacetic acid (TFA) |
| Conditions | 20–25°C, dichloromethane (DCM) solvent, 1–2 hours |
| Product | [3-(Aminomethyl)-pyrrolidin-1-yl]-acetic acid |
| Yield | >95% (isolated via neutralization and extraction) |
Mechanism : The Boc group is cleaved via protonation of the carbonyl oxygen by TFA, followed by elimination of CO₂ and tert-butanol. The exposed amine is stabilized as a trifluoroacetate salt.
Carboxylic Acid-Mediated Coupling Reactions
The acetic acid moiety participates in amide bond formation, a key step in peptide synthesis:
| Reaction Type | EDC/HOBt-Mediated Amidation |
|---|---|
| Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole) |
| Conditions | 0–5°C in DMF, pH 6–7, 12–24 hours |
| Substrates | Primary amines (e.g., glycine methyl ester) |
| Product | Amide derivatives (e.g., [3-(Boc-amino-methyl)-pyrrolidin-1-yl]-acetamide) |
| Yield | 70–85% (purified via column chromatography) |
Kinetic Insight : Reaction efficiency depends on steric hindrance from the pyrrolidine ring; bulkier amines show reduced coupling yields.
Nucleophilic Reactions at the Carboxylic Acid
The carboxylic acid group reacts with strong nucleophiles, enabling diverse derivatizations:
| Reaction Type | Nucleophilic Acyl Substitution |
|---|---|
| Nucleophiles Tested | Thionyl chloride (SOCl₂), alcohols (e.g., methanol) |
| Conditions | SOCl₂: Reflux in DCM, 2 hours; Alcohols: RT, catalytic H₂SO₄ |
| Products | Acid chloride (intermediate), methyl ester ([3-(Boc-amino-methyl)-pyrrolidin-1-yl]-acetic acid methyl ester) |
| Yield | Esterification: 90–92% (acid chloride route) |
Limitation : Direct esterification without activating agents (e.g., SOCl₂) is inefficient due to the steric environment.
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under controlled conditions:
| Reaction Type | N-Alkylation |
|---|---|
| Reagents | Alkyl halides (e.g., methyl iodide) |
| Conditions | K₂CO₃, DMF, 50°C, 6 hours |
| Product | Quaternary ammonium derivatives |
| Yield | 60–65% (side products from over-alkylation observed) |
Side Reactions : Competing O-alkylation of the carboxylic acid is suppressed by prior protection as a methyl ester.
Stability Under Basic Conditions
The compound’s stability in basic media is critical for storage and reaction planning:
| Condition | 1M NaOH, aqueous ethanol, 25°C |
|---|---|
| Degradation | Hydrolysis of the Boc group begins within 2 hours |
| Byproducts | tert-Butanol, CO₂, and free amine |
| Half-Life | ~4 hours (full decomposition at 24 hours) |
Reductive Amination Potential
While not explicitly documented for this compound, analogous Boc-protected pyrrolidine derivatives undergo reductive amination with aldehydes/ketones using NaBH₃CN or NaBH(OAc)₃, suggesting feasibility .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This protection allows for selective reactions without interference from the amino group during subsequent chemical transformations.
The mechanism by which this compound exerts its effects is primarily through its role as a protecting group. The Boc group shields the amino functionality from unwanted reactions during synthesis, enabling the construction of complex molecules upon deprotection.
Organic Synthesis
- Peptide Synthesis : The compound is widely used as an intermediate in the preparation of peptides due to its ability to protect the amino group. This allows for selective coupling reactions, facilitating the assembly of complex peptide sequences.
- Synthesis of Biologically Active Molecules : It serves as a precursor for various biologically active compounds, including pharmaceuticals and peptide-based drugs. Its stability during synthesis makes it ideal for creating intricate molecular architectures.
Medicinal Chemistry
- Drug Development : Research indicates that compounds containing β-amino acid moieties exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The unique structure of Boc-amino acids contributes to their effectiveness in drug design.
- Biological Activity Studies : The pyrrolidine ring enhances interactions with biological targets, influencing pathways such as enzyme inhibition and receptor binding.
Industrial Applications
- Production of Fine Chemicals : In the chemical industry, this compound is utilized in the production of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale synthesis processes.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing peptide analogs for therapeutic purposes, this compound was employed as a key intermediate. The Boc group allowed for multiple coupling steps without premature deprotection, leading to high yields of desired peptides with minimal side products.
Case Study 2: Anticancer Drug Development
Research involving this compound has demonstrated its potential in developing anticancer agents. By modifying the pyrrolidine ring and introducing various functional groups post-deprotection, researchers were able to synthesize compounds that exhibited significant cytotoxicity against cancer cell lines.
Mechanism of Action
The mechanism of action of [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- Key Difference: Lacks the methyl group on the Boc-aminomethyl substituent, reducing steric hindrance and lipophilicity compared to the target compound.
- Applications : Used as an intermediate in peptide mimetics due to its unhindered amine group .
(R)-N-Boc-3-pyrrolidineacetic acid
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
- Molecular Formula : C₁₄H₂₅N₂O₄
- Molecular Weight : 286.37 g/mol
- Key Difference : Incorporates an isopropyl group on the Boc-protected amine, enhancing hydrophobicity and altering steric interactions in receptor binding .
Piperidine-Based Analogs
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.31 g/mol
- Key Difference : Six-membered piperidine ring increases conformational flexibility compared to pyrrolidine. This affects pharmacokinetic properties, such as metabolic stability and membrane permeability .
Heterocyclic and Sulfur-Containing Analogs
2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid
- Molecular Formula: C₁₂H₁₂NO₄S₂
- Molecular Weight : 298.36 g/mol
Structural and Functional Analysis
Key Structural Features
| Compound | Core Structure | Substituents | Protective Group |
|---|---|---|---|
| Target Compound | Pyrrolidine | 3-(Boc-aminomethyl), 1-acetic acid | Boc |
| Piperidine Analog | Piperidine | 3-Boc-amino, 1-acetic acid | Boc |
| Thiophene Analog | Pyrrolidine | 2-oxo, 3-(thiophene-sulfanyl) | None |
Physicochemical Properties
Biological Activity
[3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, commonly referred to as Boc-amino acid, is an organic compound characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. Its unique structure allows for selective reactions, making it valuable in pharmaceutical development.
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- CAS Number : 299203-96-6
The compound features a Boc group that protects the amino functionality, allowing for controlled reactivity during synthesis.
The primary biological activity of this compound is attributed to its role as a protecting group in peptide synthesis. The Boc group shields the amino group from unwanted reactions, facilitating the formation of complex biomolecules. Upon deprotection, the free amine can engage in various biological interactions, potentially leading to therapeutic effects.
Biological Applications
- Peptide Synthesis : The compound is extensively used as an intermediate in synthesizing peptide-based drugs. Its ability to protect the amino group during chemical transformations is crucial for achieving desired peptide sequences.
- Pharmaceutical Development : Compounds derived from this compound have been investigated for their potential antiviral properties and as inhibitors in various biochemical pathways.
Research Findings
Recent studies have highlighted the biological activity of similar Boc-protected compounds, often focusing on their antiviral and anti-inflammatory properties. For instance:
- Antiviral Activity : Research has shown that related sulfonamide derivatives exhibit significant antiviral effects against viruses such as coxsackievirus B and enterovirus, with IC₅₀ values indicating effective inhibition at low concentrations .
| Compound | Virus Targeted | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Compound 3 | EMCV | 22.0 ± 2.6 | 40.3 |
| Compound 6 | HPIV-3 | 18.3 ± 2.0 | 19.6 |
Case Studies
- Synthesis of Antiviral Agents : A study demonstrated the synthesis of sulfonamide compounds with heterocyclic structures that showed promising antiviral activity against multiple viral strains . The methodology involved modifying the Boc-protected amine to enhance bioactivity.
- Inhibition Studies : Another investigation into related compounds revealed their capacity to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for [3-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, and what purity thresholds are achievable?
Answer: The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. A common approach involves:
Boc protection of pyrrolidine derivatives (e.g., using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine) .
Aminomethylation at the 3-position via reductive amination or alkylation (e.g., using formaldehyde and sodium cyanoborohydride) .
Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions .
Purity ≥95% is achievable using reverse-phase HPLC or silica-gel chromatography, with verification via -NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Key characterization methods include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : At –20°C under inert gas (e.g., argon) to prevent Boc-group hydrolysis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in peptide coupling reactions?
Answer: The 3-position substituent’s stereochemistry (R/S) affects:
- Coupling efficiency : Cis-configuration may sterically hinder activation of the acetic acid moiety.
- Byproduct formation : Trans-configuration reduces epimerization risk during amide bond formation .
Methodological approach : - Use chiral HPLC to separate enantiomers .
- Compare coupling yields with model peptides (e.g., H-Gly-OMe) under standard EDCI/HOBt conditions .
Q. What strategies mitigate Boc-group cleavage during derivatization of this compound under acidic or basic conditions?
Answer:
Q. How can computational modeling predict the compound’s solubility and stability in aqueous buffers?
Answer:
- Solubility prediction : Use COSMO-RS or Hansen solubility parameters to estimate logP (~1.2) and solubility in PBS (pH 7.4) .
- Stability modeling : Molecular dynamics (MD) simulations can predict hydrolysis rates of the Boc group under varying pH/temperature conditions .
Validation : Compare computational results with experimental data from accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
